molecular formula C12H12O5 B14245540 2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid CAS No. 518337-65-0

2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid

Katalognummer: B14245540
CAS-Nummer: 518337-65-0
Molekulargewicht: 236.22 g/mol
InChI-Schlüssel: OOHUMBUTEDIRIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid is an organic compound with a complex structure that includes a hydroxyphenyl group and a pentanedioic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid typically involves the condensation of 3-hydroxybenzaldehyde with glutaric acid under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(3-oxophenyl)methylidene]pentanedioic acid.

    Reduction: Formation of 2-[(3-hydroxyphenyl)methylidene]pentanediol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pentanedioic acid moiety can chelate metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(3-Methoxyphenyl)methylidene]pentanedioic acid
  • 2-[(3-Aminophenyl)methylidene]pentanedioic acid
  • 2-[(3-Chlorophenyl)methylidene]pentanedioic acid

Uniqueness

2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxy group can participate in additional hydrogen bonding and redox reactions, enhancing its versatility in various applications.

Eigenschaften

CAS-Nummer

518337-65-0

Molekularformel

C12H12O5

Molekulargewicht

236.22 g/mol

IUPAC-Name

2-[(3-hydroxyphenyl)methylidene]pentanedioic acid

InChI

InChI=1S/C12H12O5/c13-10-3-1-2-8(7-10)6-9(12(16)17)4-5-11(14)15/h1-3,6-7,13H,4-5H2,(H,14,15)(H,16,17)

InChI-Schlüssel

OOHUMBUTEDIRIB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)O)C=C(CCC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.